1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- is a chemical compound with a complex structure that includes both amine and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-1,2-propanediamine with a pyridine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2-propanediamine: A simpler analog with similar amine functionality.
1,2-Diamino-2-methylpropane: Another related compound with comparable reactivity.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
440101-18-8 |
---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-1-N-(5-prop-1-en-2-ylpyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C12H19N3/c1-9(2)10-5-6-11(14-7-10)15-8-12(3,4)13/h5-7H,1,8,13H2,2-4H3,(H,14,15) |
InChI Key |
YINOKWXFYVFXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)NCC(C)(C)N |
Origin of Product |
United States |
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